molecular formula C22H22N2O4 B2582996 N-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phthalimide CAS No. 446053-28-7

N-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phthalimide

Cat. No. B2582996
CAS RN: 446053-28-7
M. Wt: 378.428
InChI Key: HDYYLGGDCYDRRN-UHFFFAOYSA-N
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Description

The compound is a derivative of 6,7-Dimethoxy-3,4-dihydroisoquinolin . Isoquinoline derivatives are known to possess various types of biological activity and many of them are included in medicinal formulations .


Synthesis Analysis

A series of similar compounds were synthesized via Ritter cyclocondensation of 1,1- (R 1) 2 -2- (3,4-diethoxyphenyl)ethanols with N–R 2 –N–R 3 cyanacetamides .


Molecular Structure Analysis

The IR spectra of similar compounds were taken in CHCl 3 solution and contained broad absorption bands for the NH (3010 cm –1) and CO groups (1610 cm –1) involved in intramolecular interactions .


Chemical Reactions Analysis

In one study, 6,7-Dimethoxy-3,4-dihydroisoquinoline was found to readily react with acyl iso (thio)cyanates affording in high yields 1,2-fused oxo .

properties

IUPAC Name

2-[(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-3-27-19-11-14-9-10-23-18(17(14)12-20(19)28-4-2)13-24-21(25)15-7-5-6-8-16(15)22(24)26/h5-8,11-12H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYYLGGDCYDRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CCN=C2CN3C(=O)C4=CC=CC=C4C3=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phthalimide

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